molecular formula C13H16N4O4 B4565896 ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE

ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE

Cat. No.: B4565896
M. Wt: 292.29 g/mol
InChI Key: KMQRTIKHTAXNKG-UHFFFAOYSA-N
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Description

ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE is a complex organic compound that features a pyrazole and isoxazole moiety

Scientific Research Applications

ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups .

Mechanism of Action

The mechanism of action of ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Similar in structure and often used in similar applications.

    Pyrazole Derivatives: Share the pyrazole ring and have comparable chemical properties.

    Isoxazole Derivatives: Contain the isoxazole moiety and are used in various chemical and biological studies[][5].

Uniqueness

ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE is unique due to its combined pyrazole and isoxazole structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications[5][5].

Properties

IUPAC Name

ethyl 2-[[5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-4-20-12(18)7-14-13(19)10-5-11(21-16-10)9-6-15-17(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQRTIKHTAXNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NOC(=C1)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Reactant of Route 2
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ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE

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